2-Amino-6-methoxy-nicotinic acid dihydrochloride
Overview
Description
2-Amino-6-methoxy-nicotinic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-nicotinic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-nicotinic acid.
Amination: The 6-methoxy-nicotinic acid undergoes amination at the 2-position using an appropriate amine source, such as ammonia or an amine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pH, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-nicotinic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-6-methoxy-nicotinic acid dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-nicotinic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methoxy-nicotinic acid
- 2-Amino-5-methoxy-nicotinic acid
- 2-Amino-6-ethoxy-nicotinic acid
Comparison
Compared to similar compounds, 2-Amino-6-methoxy-nicotinic acid dihydrochloride is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
2-Amino-6-methoxy-nicotinic acid dihydrochloride (CAS No. 1373223-61-0) is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a methoxy substituent on the pyridine ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The compound's amino and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.
Potential Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a modulator of nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
- Vascular Endothelial Growth Factor (VEGF) Receptor : Similar compounds have been investigated for their ability to inhibit VEGF receptor tyrosine kinases, which are crucial in cancer progression and angiogenesis .
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid exhibit antimicrobial properties. In studies involving similar compounds, significant antibacterial activity against both Gram-positive and Gram-negative bacteria has been observed. For instance, compounds derived from nicotinic acid were effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of nicotinic acid derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory diseases .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell growth and survival .
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of thiazolidinone derivatives containing nicotinic acid moieties, it was found that certain compounds exhibited comparable efficacy to standard antibiotics against a range of bacterial strains . This suggests that modifications to the nicotinic acid structure can enhance antimicrobial potency.
Study 2: Inhibition of VEGF Receptor Kinase
A patent describes the use of 2-amino-nicotinamide derivatives for treating diseases associated with deregulated angiogenesis, such as certain cancers and retinopathy. The inhibition of VEGF receptor tyrosine kinase activity was highlighted as a key mechanism . This points to the potential application of this compound in similar therapeutic contexts.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVOHMIAIAKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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